3-(Trifluoromethyl)phenylglyoxal
Description
Overview of Trifluoromethylated Carbonyl Compounds in Organic Synthesis
The introduction of trifluoromethyl (CF3) groups into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.netnih.govmdpi.com The high electronegativity and lipophilicity of the trifluoromethyl group can enhance metabolic stability and cell membrane permeability, making trifluoromethylated compounds valuable in medicinal chemistry and agrochemicals. nih.govmdpi.commdpi.com
Trifluoromethylated carbonyl compounds, in particular, are versatile building blocks in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group activates the adjacent carbonyl group, making it highly susceptible to nucleophilic attack. researchgate.netsemanticscholar.org This reactivity has been exploited in a wide range of chemical transformations to create complex fluorinated molecules. researchgate.netsemanticscholar.orgorganic-chemistry.org
The synthesis of trifluoromethylated carbonyl compounds can be achieved through various methods, including the nucleophilic trifluoromethylation of carbonyl precursors using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent. researchgate.netresearchgate.netsemanticscholar.org Other approaches involve electrophilic trifluoromethylation of enolates or their equivalents. organic-chemistry.orgacs.org
The reactivity of trifluoromethylated carbonyl compounds allows for the construction of diverse molecular architectures. For instance, they can undergo aldol (B89426) reactions, Michael additions, and various cyclization reactions to form a wide array of trifluoromethyl-containing heterocycles and other complex structures. researchgate.netresearchgate.net
Significance of Trifluoromethylphenylglyoxals as Synthetic Intermediates and Building Blocks
Phenylglyoxals are organic compounds containing both an aldehyde and a ketone functional group. wikipedia.org The trifluoromethyl-substituted analogs, such as 3-(Trifluoromethyl)phenylglyoxal, are particularly important synthetic intermediates. The presence of the trifluoromethyl group on the phenyl ring further enhances the electrophilicity of the glyoxal (B1671930) moiety, making these compounds highly reactive and versatile building blocks.
This compound and its isomers serve as precursors for the synthesis of a variety of heterocyclic compounds. For example, they can react with hydrazines to form pyrazoles, which are known to exhibit a range of biological activities. mdpi.commdpi.com The specific isomer, this compound, can be utilized in the synthesis of compounds with potential applications in medicinal chemistry. For instance, it can be a starting material for multi-target antidiabetic agents. nih.gov
The reactivity of the dicarbonyl system in trifluoromethylphenylglyoxals allows for selective reactions. For example, phenylglyoxal (B86788) has been shown to react specifically with arginine residues in proteins, suggesting that trifluoromethylphenylglyoxals could be used as specialized biochemical probes. nih.govnih.gov
Table 1: Properties of this compound Hydrate
| Property | Value |
| CAS Number | 38923-38-5 |
| Molecular Formula | C9H7F3O3 |
| Formula Weight | 220.15 g/mol |
| Appearance | White crystals |
Data sourced from Apollo Scientific. apolloscientific.co.uk
The unique electronic properties conferred by the trifluoromethyl group make trifluoromethylphenylglyoxals valuable in the development of new pharmaceuticals and materials. nih.govmdpi.combeilstein-journals.org The ability to fine-tune the electronic nature of the aromatic ring by positioning the trifluoromethyl group at different positions (ortho, meta, or para) provides a powerful tool for modulating the reactivity and properties of the resulting molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-[3-(trifluoromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLRFRNLMJHNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Trifluoromethylphenylglyoxals
Mechanistic Insights into Carbonyl Group Reactivity
The glyoxal (B1671930) moiety, an α-dicarbonyl system, is inherently reactive. In 3-(Trifluoromethyl)phenylglyoxal, this reactivity is further amplified. The two carbonyl groups—one aldehydic and one ketonic—provide multiple sites for nucleophilic attack.
The glyoxal portion of this compound readily undergoes condensation reactions with various nucleophiles. Like its parent compound, phenylglyoxal (B86788), it can react with amino acids. nih.govnih.gov The reaction typically involves the formation of a Schiff base or other adducts. For instance, phenylglyoxal is known to be a specific reagent for modifying arginine residues in proteins, reacting with the guanidinium (B1211019) group. nih.govnih.gov The reaction involves both the α-amino groups and the side chain groups of amino acids. nih.gov Given the enhanced electrophilicity of this compound, its rate of reaction in such condensations is expected to be significantly faster than that of unsubstituted phenylglyoxal. These reactions are sensitive to pH, with reactivity generally increasing at higher pH values. nih.govresearchgate.net
Aryl glyoxals that lack α-hydrogens, such as this compound, are prone to undergo the Cannizzaro reaction in the presence of a strong base. wikipedia.orgnih.gov This reaction involves the disproportionation of the aldehyde. wikipedia.org For a glyoxal, this can occur as an intramolecular rearrangement. nih.govstackexchange.com
The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the more electrophilic carbonyl carbon (the aldehyde), forming a tetrahedral intermediate. This is followed by an intramolecular transfer of a hydride ion to the adjacent ketone carbonyl group. wikipedia.orgstackexchange.com This concerted oxidation-reduction step results in the formation of an α-hydroxycarboxylic acid, specifically 3-(trifluoromethyl)mandelic acid, after proton exchange. wikipedia.orgnih.gov Intramolecular versions of this reaction are generally kinetically favored over their intermolecular counterparts. stackexchange.com
The intramolecular Cannizzaro reaction of aryl glyoxals can be influenced by various catalysts. While traditionally performed with strong bases like potassium hydroxide, modern methods have employed Lewis acid catalysts to facilitate the transformation, sometimes in a one-pot reaction from the corresponding aryl methyl ketone. nih.govbeilstein-journals.org Catalysts such as ytterbium triflate (Yb(OTf)₃) have been used in conjunction with an oxidant like selenium dioxide to first form the aryl glyoxal in situ, which then rearranges to the mandelic acid derivative. nih.govbeilstein-journals.org Other metal-based catalysts, including those based on copper, aluminum, iron, and ruthenium, have also gained attention for promoting Cannizzaro reactions. nih.govbeilstein-journals.org
Table 1: Catalysts for Cannizzaro-Type Reactions of Aryl Glyoxals
| Catalyst Type | Examples | Function |
|---|---|---|
| Strong Bases | KOH, NaOH | Promotes disproportionation |
| Lewis Acids | Yb(OTf)₃, AlCl₃, MgBr₂, LiBr | Catalyzes rearrangement |
| Transition Metals | Cu, Fe, Ru catalysts | Gained attention for catalysis |
Intramolecular Rearrangement Reactions (e.g., Cannizzaro)
Influence of the Trifluoromethyl Substituent on Reaction Pathways
The trifluoromethyl (-CF₃) group is a key determinant of the chemical personality of this compound, primarily through its powerful electronic effects. nih.gov
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its effect is primarily inductive, pulling electron density from the phenyl ring and, consequently, from the attached glyoxal moiety. nih.gov This strong electron withdrawal significantly increases the positive partial charge on the two carbonyl carbons, making them highly electrophilic. nih.gov This phenomenon can lead to what is described as "superelectrophilic" character, greatly enhancing the reactivity of the compound towards nucleophiles compared to phenylglyoxal itself. nih.gov The increased electrophilicity facilitates reactions like the Cannizzaro rearrangement and condensation reactions.
Table 2: Comparison of Electronic Properties: Methyl vs. Trifluoromethyl Group
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) |
|---|---|---|
| Electronic Effect | Electron-donating (weak) | Electron-withdrawing (strong) |
| Nature | Inductive donor | Inductive and resonance acceptor |
| Impact on Aromatic Ring | Activates ring towards electrophilic substitution | Deactivates ring towards electrophilic substitution |
| Impact on Adjacent Carbonyls | Decreases electrophilicity | Significantly increases electrophilicity |
While the trifluoromethyl group itself is generally stable, its presence profoundly influences the behavior of the molecule in radical reactions. The strong electron-withdrawing nature of the -CF₃ group can affect the stability of any radical intermediates formed on the aromatic ring or the glyoxal side chain. For instance, in reactions involving peroxyl radicals (ROO•), the electron-withdrawing group can reduce the reactivity of a phenolic ring towards oxidation by making it less electron-rich. nih.gov In the context of this compound, if a radical were to form on the side chain, the -CF₃ group on the ring would influence its stability and subsequent propagation steps. The reactions involving trifluoromethyl radicals themselves often proceed via abstraction of hydrogen atoms to form fluoroform (CF₃H). rsc.org The stability of the resulting organic radical is a key factor in these reactions.
Single Electron Transfer (SET) Mechanisms
The electron-withdrawing nature of the trifluoromethyl group plays a crucial role in the propensity of this compound to participate in Single Electron Transfer (SET) processes. While direct studies on this compound are not extensively documented, the behavior of related trifluoromethylated aromatic ketones provides significant insight. The trifluoromethyl group, being a strong electron-withdrawing moiety, can facilitate the generation of radical ions, which are key intermediates in many photochemical and redox reactions. nih.govnumberanalytics.com
The photochemistry of acetophenones, which share a carbonyl moiety with phenylglyoxals, reveals that the presence of a trifluoromethyl group can influence the efficiency of photochemical cyclization and prevent unwanted side reactions. nih.govnih.gov In the context of SET, the trifluoromethyl group can lower the reduction potential of the aromatic ketone, making it a better electron acceptor. This property is fundamental to photoredox catalysis, where the excited state of a photocatalyst can engage in SET with a trifluoromethylated compound. nih.gov For instance, the generation of a trifluoromethyl radical from a suitable precursor can be initiated by a SET process, which then participates in subsequent bond-forming reactions. nih.gov
The mechanism of SET in trifluoromethylated compounds is a subject of ongoing research, with debates between polar substitution and SET pathways for electrophilic trifluoromethylations. acs.org In reactions involving photoredox catalysis, the generation of a ketyl radical from an α-keto acid via a proton-coupled electron transfer (PCET) mechanism has been demonstrated as a route to trifluoromethyl ketones. nih.govnih.gov This suggests that under appropriate conditions, this compound could undergo similar SET processes, leading to radical intermediates that can be trapped by various nucleophiles. The stability and reactivity of these radical intermediates would be significantly modulated by the trifluoromethyl substituent.
Reaction Peculiarities of Substituted Phenylglyoxals
The reactivity of phenylglyoxals can be finely tuned by the nature and position of substituents on the aromatic ring. The trifluoromethyl group at the meta-position in this compound exerts a strong electron-withdrawing inductive effect, enhancing the electrophilicity of both carbonyl carbons. This heightened reactivity influences its participation in various transformations, including stereoselective reactions and dicarbonylation processes.
Stereoselective Transformations and Asymmetric Catalysis
The development of stereoselective transformations utilizing substituted phenylglyoxals is a significant area of research, aiming to produce chiral molecules with high enantiomeric or diastereomeric purity. The electron-withdrawing trifluoromethyl group in this compound makes it a highly reactive substrate in asymmetric synthesis. nih.gov
While specific data for this compound in asymmetric catalysis is not extensively reported, the principles can be extrapolated from studies on related compounds. For instance, the asymmetric α-trifluoromethylation of aldehydes has been achieved using photoredox organocatalysis, where an enamine intermediate reacts with a trifluoromethyl radical source. nih.gov This highlights the feasibility of controlling the stereochemistry of reactions involving the introduction of a trifluoromethyl group adjacent to a carbonyl.
The direct catalytic asymmetric synthesis of trifluoromethylated γ-amino esters and lactones has been realized through the umpolung reaction of trifluoromethyl imines, demonstrating that chiral catalysts can effectively control the stereoselectivity of reactions involving trifluoromethylated carbonyl derivatives. nih.gov Research into the asymmetric synthesis of trifluoromethylated compounds often employs chiral catalysts, such as those derived from cinchona alkaloids or BINOL, to induce high levels of enantioselectivity. nih.govnih.gov
The following table summarizes representative examples of asymmetric reactions involving trifluoromethylated carbonyl compounds, illustrating the potential for high stereocontrol.
| Reaction Type | Catalyst/Reagent | Substrate Scope | Enantiomeric Excess (ee) | Reference |
| α-Trifluoromethylation of Aldehydes | Ir(ppy)₂(dtb-bpy)⁺ / Imidazolidinone | Various aldehydes | up to 91% | nih.gov |
| Asymmetric Umpolung Reaction | Cinchonium salts | Trifluoromethyl imines | up to 99% | nih.gov |
| Three-Component Allenol Synthesis | BINOL-derived organocatalyst | Alkynyl boronates and ketones | up to 99% | nih.gov |
These examples underscore the potential for developing highly stereoselective transformations using this compound as a key building block. The electron-deficient nature of this substrate would likely enhance its reactivity towards nucleophilic attack in catalyst-controlled asymmetric additions.
Dual Roles of Glyoxal in Dicarbonylation Reactions
A fascinating aspect of the reactivity of glyoxal and its derivatives is their ability to act in a dual capacity: as a source of a dicarbonyl unit and as an oxidant within the same reaction. This dual role has been exploited in the synthesis of various heterocyclic compounds. acs.org
In a metal-free dicarbonylation reaction for the synthesis of symmetrical and unsymmetrical dicarbonyl imidazoheterocycles, glyoxals serve as the dicarbonyl precursor. acs.org Mechanistic studies, including ESI-HRMS analysis, have provided evidence for the role of glyoxal as an oxidant in these transformations. acs.org For example, in the synthesis of dicarbonylated imidazoheterocycles, the reaction proceeds under metal-free conditions with glyoxal acting as both the carbonyl source and the oxidant. acs.org
While specific examples detailing the dual role of this compound are scarce, the established reactivity of other aryl glyoxals suggests that it could exhibit similar behavior. The strong electron-withdrawing trifluoromethyl group would be expected to enhance the oxidizing capability of the glyoxal moiety. This could potentially lead to more efficient dicarbonylation reactions or enable transformations that are not feasible with less reactive phenylglyoxals. The general reactivity of aryl glyoxals in multicomponent reactions to form various oxygen heterocycles further supports their versatility as bifunctional building blocks. nih.govresearchgate.net
The following table presents data on the dual role of glyoxals in dicarbonylation reactions.
| Reactants | Product | Role of Glyoxal | Conditions | Reference |
| Imidazoheterocycles, Glyoxal | Symmetrical Dicarbonyl Imidazoheterocycles | Carbonyl Source & Oxidant | Acetic acid, 100 °C | acs.org |
| Imidazoheterocycles, Phenylglyoxal | Unsymmetrical Dicarbonyl Imidazoheterocycles | Carbonyl Source & Oxidant | Acetic acid, 100 °C | acs.org |
The exploration of this compound in such dual-role reactions represents a promising avenue for future research, potentially leading to novel and efficient synthetic methodologies.
Advanced Applications of Trifluoromethylphenylglyoxals in Organic Synthesis
Construction of Fluorinated Building Blocks
Arylglyoxals are powerful electrophiles used in the construction of complex acyclic molecules. Their dicarbonyl nature allows for sequential or selective reactions to build stereochemically rich structures. While specific research focusing exclusively on 3-(Trifluoromethyl)phenylglyoxal is limited, its reactivity can be inferred from studies on analogous phenylglyoxals.
Synthesis of Enantioenriched Trifluoromethylated Structures
The creation of chiral molecules with specific three-dimensional arrangements is crucial for developing effective pharmaceuticals. Organocatalyzed asymmetric reactions provide a powerful method for achieving this. Phenylglyoxal (B86788) and its derivatives are known to participate in direct aldol (B89426) reactions with ketones or aldehydes, catalyzed by chiral amines like L-prolinamide derivatives or cinchona alkaloids, to produce chiral γ-oxo-β-hydroxy carbonyl compounds with high enantioselectivity. thieme-connect.comacs.orgnih.gov
Although no specific examples utilizing this compound have been documented in the searched literature, it is a prime candidate for such transformations. Acting as the electrophilic partner, it could react with a nucleophilic enamine (formed from a ketone and a chiral catalyst) to generate a new carbon-carbon bond and two new stereocenters. The trifluoromethyl group would remain intact, yielding a highly functionalized, enantioenriched building block.
Table 1: Proposed Asymmetric Aldol Reaction
This table outlines a proposed organocatalyzed aldol reaction for the synthesis of an enantioenriched trifluoromethylated structure.
| Reactant 1 | Reactant 2 | Catalyst | Proposed Product | Key Features |
| This compound | Acetone | L-Prolinamide Derivative | 4-hydroxy-4-(3-(trifluoromethyl)phenyl)-2-oxobutanal | Enantioenriched, Trifluoromethylated, γ-hydroxy-α-ketoaldehyde |
Preparation of Diverse α-Trifluoromethyl Ketones and Derivatives
The synthesis of α-trifluoromethyl ketones is of significant interest; however, the use of an arylglyoxal like this compound as a starting material to generate other α-trifluoromethyl ketones is not a conventional or documented synthetic strategy. Such a transformation would necessitate complex bond-cleavage and rearrangement steps that are not synthetically straightforward. Standard methods for synthesizing α-trifluoromethyl ketones typically involve the direct trifluoromethylation of esters, carboxylic acids, or other carbonyl precursors.
Access to Complex Heterocyclic Scaffolds
The reaction of dicarbonyl compounds is a classic and effective strategy for building a wide array of heterocyclic rings. Arylglyoxals, including this compound, serve as versatile C₂-synthons for constructing five- and six-membered rings containing nitrogen and oxygen.
Synthesis of Trifluoromethylated Isoxazoles
Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, frequently found in pharmacologically active compounds. researchgate.net The most common synthetic routes to isoxazoles involve the reaction of hydroxylamine (B1172632) with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone. researchgate.netyoutube.com While arylglyoxals are 1,2-dicarbonyl compounds, their direct use as precursors for isoxazoles is not a primary synthetic pathway. The reaction of an arylglyoxal with hydroxylamine would typically be expected to form a glyoxime. Therefore, while plausible under specific conditions that might promote subsequent cyclization, this is not the preferred method for isoxazole (B147169) synthesis.
Formation of Substituted Hydantoins from Phenylglyoxal Derivatives
Hydantoins (imidazolidine-2,4-diones) are a vital class of heterocycles with widespread applications, most notably as anticonvulsant drugs. nih.gov The Bucherer-Bergs reaction is a robust multicomponent synthesis that produces 5-substituted hydantoins from an aldehyde or ketone, potassium cyanide, and ammonium (B1175870) carbonate. mdpi.comencyclopedia.pub Given that this compound possesses a reactive aldehyde group, it is an excellent substrate for this reaction. This transformation would yield 5-(3-(trifluoromethyl)phenyl)hydantoin, a valuable scaffold for further medicinal chemistry exploration.
An alternative method involves the direct condensation of arylglyoxals with urea (B33335) or thiourea, often promoted by a mediator under microwave irradiation, to form 1,5-disubstituted hydantoins. organic-chemistry.org
Table 2: Proposed Bucherer-Bergs Synthesis of a Trifluoromethylated Hydantoin (B18101)
This table details the proposed synthesis of a substituted hydantoin using this compound via the Bucherer-Bergs reaction.
| Substrate | Reagents | Reaction | Proposed Product |
| This compound | 1. Potassium Cyanide (KCN)2. Ammonium Carbonate ((NH₄)₂CO₃) | Bucherer-Bergs Reaction | 5-(3-(Trifluoromethyl)phenyl)hydantoin |
Cyclization Reactions to Form Piperazinone Derivatives
The piperazinone core is a privileged structure in drug discovery, appearing in compounds with a range of biological activities. sci-hub.se The synthesis of piperazinone derivatives can be achieved through the reaction of arylglyoxals. One plausible approach is the condensation of this compound with a 1,2-diamine, such as ethylenediamine. The initial reaction would likely form a dihydropyrazine (B8608421) intermediate through a double condensation, which could then be oxidized or rearranged to the target piperazinone. More advanced multicomponent strategies, like the Ugi reaction involving arylglyoxals, have also been shown to provide access to complex fused piperazinone systems after a subsequent cyclization step. nih.gov
Table 3: Proposed Synthesis of a Trifluoromethylated Piperazinone Derivative
This table outlines a plausible pathway for the synthesis of a piperazinone derivative from this compound.
| Reactant 1 | Reactant 2 | Intermediate | Proposed Product | Reaction Type |
| This compound | Ethylenediamine | Dihydropyrazine derivative | 3-(3-(Trifluoromethyl)benzoyl)-2,3-dihydropyrazin-2-one (or isomer) | Condensation/Cyclization |
Applications in 1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful, atom-economical reaction for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves the combination of a 1,3-dipole (a molecule with a delocalized three-atom, four-electron pi system) and a dipolarophile (typically an alkene or alkyne). wikipedia.orgslideshare.net Aryl glyoxals, with their electrophilic carbonyl groups, are excellent candidates to serve as dipolarophiles. The electron-withdrawing 3-trifluoromethyl group in this compound is expected to further enhance the electrophilicity of its carbonyl carbons, making it a highly reactive substrate for these cycloadditions.
Although specific examples utilizing this compound as a dipolarophile are not extensively documented, its reaction with common 1,3-dipoles can be predicted based on established reactivity patterns. For instance, reactions with nitrile oxides would lead to the formation of isoxazole derivatives, while cycloadditions with azomethine ylides would yield substituted pyrrolidines. mdpi.comnih.gov These reactions are fundamental in creating diverse molecular scaffolds for drug discovery. mdpi.com The general mechanism involves a concerted [3+2] cycloaddition, a process known for its high degree of stereoselectivity. wikipedia.org
The reaction of this compound with a 1,3-dipole like an azomethine ylide, generated in situ from the condensation of an isatin (B1672199) and an amino acid, would likely proceed with high regioselectivity due to the electronic and steric differences between the two carbonyl groups. mdpi.comnih.gov
Table 1: Potential 1,3-Dipolar Cycloaddition Reactions with this compound
| 1,3-Dipole | Dipolarophile Moiety | Predicted Heterocyclic Product |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Ketone or Aldehyde C=O | Dihydrooxazole / Isoxazoline derivative |
| Azomethine Ylide | Aldehyde C=O | Tetrahydrooxazole / Pyrrolidine derivative |
| Diazoalkane (R₂C=N⁺=N⁻) | Ketone or Aldehyde C=O | Dioxolane / Pyrazoline derivative |
| Carbonyl Ylide | Aldehyde C=O | Dioxolane derivative |
This table is illustrative and based on the general reactivity of glyoxals and 1,3-dipoles.
Synthesis of Other Fluorinated Nitrogen and Oxygen Heterocycles
The 1,2-dicarbonyl structure of this compound makes it an ideal substrate for cyclocondensation reactions with binucleophiles to form a wide variety of fluorinated heterocycles. These reactions are fundamental in heterocyclic chemistry for producing stable aromatic ring systems like pyrazoles and isoxazoles. acs.orgyoutube.com
The synthesis of trifluoromethyl-substituted pyrazoles, for instance, is commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. acs.orgyoutube.com By analogy, the reaction of this compound (a 1,2-dicarbonyl) with hydrazine or its substituted variants is expected to yield 4-(3-(trifluoromethyl)phenyl)pyrazole. The reaction proceeds via initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. youtube.com Studies on related trifluoromethylated β-enamino diketones show that such cyclocondensations with phenylhydrazine (B124118) proceed with high regioselectivity and in good yields (51-89%). rsc.orgnih.gov
Similarly, the reaction of this compound with hydroxylamine hydrochloride is a direct route to 4-(3-(trifluoromethyl)phenyl)isoxazole. This transformation follows the Paal-Knorr synthesis principle, where the dicarbonyl compound condenses with hydroxylamine to form an oxime intermediate, which then cyclizes to the isoxazole. The synthesis of trifluoromethyl-isoxazoles from related trifluoromethyl-1,3-diones is well-established. rsc.orgnih.gov
Table 2: Analogous Syntheses of Trifluoromethylated Pyrazoles and Isoxazoles
| Starting Material | Reagent | Product | Yield | Reference |
| Trifluoromethylated β-enamino diketone | Phenylhydrazine | Azomethine pyrazole | 51-89% | rsc.orgnih.gov |
| Trifluoromethylated β-enamino diketone | Hydroxylamine HCl | Azomethine isoxazole | 51-89% | rsc.orgnih.gov |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Hydroxylamine | 3-Phenyl-5-(trifluoromethyl)isoxazole | N/A | google.com |
Functionalization Strategies Involving Trifluoromethylphenylglyoxals
C-F Bond Activation in Trifluoromethylated Compounds
The activation and functionalization of the carbon-fluorine (C-F) bond is a formidable challenge in organic chemistry due to its high bond dissociation energy. rsc.org However, developing methods to selectively cleave a single C-F bond in a trifluoromethyl group opens a pathway to novel difluoro- and monofluoro-functionalized molecules. Research into C-F activation often focuses on trifluoromethyl ketones and arenes, whose electronic properties make them suitable substrates for such transformations. rsc.orgnih.gov These strategies are highly relevant to this compound.
One prominent strategy involves visible-light photoredox catalysis. nih.gov In this approach, a trifluoromethyl ketone undergoes single-electron reduction to generate a radical anion. This intermediate can then fragment, cleaving a C-F bond to release a fluoride (B91410) ion and form a difluoromethyl radical. This radical can then be trapped by other molecules to form new C-C bonds. nih.gov The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to be critical for achieving selective single C-F bond cleavage in these systems. nih.gov
Another approach is electrochemical C-F activation. researchgate.netrsc.org Methods have been developed for the trihydrodefluorination of trifluoromethylarenes using electrochemically generated silylium (B1239981) cations, which act as strong Lewis acids to abstract fluoride. rsc.org This "green" approach avoids harsh reagents and converts the highly stable CF3 group into a methyl group under mild conditions. rsc.org Given that this compound possesses both a trifluoromethylarene and a keto-group, it represents a prime candidate for exploration with these advanced C-F activation techniques.
Table 3: Summary of C-F Activation Strategies Applicable to Trifluoromethylated Aromatics/Ketones
| Method | Key Reagents/Conditions | Intermediate | Resulting Functionalization | Reference |
| Photoredox Catalysis | Visible light, photoredox catalyst, HFIP (solvent) | Difluoromethyl radical | C-C bond formation (Defluorinative alkylation) | nih.gov |
| Electrochemical HDF | Silylium ions (electro-generated), silane | Silyl-fluoride adduct | C-H bond formation (Hydrodefluorination) | researchgate.netrsc.org |
| Nucleophilic Addition | Nucleophiles (e.g., thiols, amines) | Difluoroenolate | Defluorinative functionalization | rsc.orgsioc-journal.cn |
Derivatization Strategies and Analytical Methodologies for Trifluoromethylphenylglyoxals
Chemical Derivatization for Enhanced Spectroscopic Detection
For many analytical techniques, particularly those based on optical detection, the intrinsic spectroscopic characteristics of 3-(Trifluoromethyl)phenylglyoxal are insufficient for sensitive analysis. Derivatization is necessary to introduce moieties that absorb light strongly in the UV-Visible range or exhibit fluorescence. oup.com
A primary strategy for enhancing UV/Vis detection is the conversion of the dicarbonyl moiety into a stable, conjugated system with strong absorbance at a convenient wavelength. This is typically achieved by condensation reactions with diamine or hydrazine (B178648) reagents.
One of the most common methods involves reacting the α-dicarbonyl with o-phenylenediamine (B120857) (OPD) or its analog, 1,2-diaminobenzene. oup.comoiv.int This reaction yields a highly conjugated quinoxaline (B1680401) derivative that exhibits strong UV absorbance. oup.com The reaction is typically performed at a pH of 8 and requires heating (e.g., 3 hours at 60°C) to ensure optimal yield. oiv.intoiv.int The resulting quinoxaline derivatives can be readily analyzed by high-performance liquid chromatography (HPLC) with UV detection, often around 313 nm. oiv.int
Another effective reagent is Girard-T, which reacts with α-dicarbonyls to form hydrazone derivatives. oup.com For compounds like glyoxal (B1671930) and methylglyoxal (B44143), this reaction can form a bis-Girard-T adduct with a maximum absorbance at 295 nm (at pH 2.9). oup.com This method offers the advantage of a rapid reaction, sometimes complete within 15-60 minutes at moderate temperatures (30-40°C). oup.com The resulting derivatives are cationic, which also makes them suitable for ion-pair reverse-phase liquid chromatography. oup.com
| Derivatizing Agent | Resulting Derivative | Typical λmax | Key Features |
| o-Phenylenediamine (OPD) / 1,2-Diaminobenzene | Quinoxaline | ~313 nm oiv.int | Forms a stable, highly conjugated system with strong UV absorbance. oup.comoiv.int |
| Girard-T Reagent | Hydrazone (bis-adduct) | ~295 nm oup.com | Rapid reaction; derivative is cationic, suitable for ion-pair chromatography. oup.com |
| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Hydrazone | Varies | A classic reagent for carbonyls, though may require sample workup. oup.com |
This table summarizes common derivatizing agents used to introduce chromophores for UV/Vis detection of α-dicarbonyls.
Fluorescence detection offers superior sensitivity and selectivity compared to UV/Vis absorption. Derivatization can be used to attach a highly fluorescent molecule (a fluorophore) to the this compound structure.
Other reagents, such as 6-hydroxy-2,4,5-triaminopyrimidine, can also be used, which react with α-dicarbonyls to produce a fluorescent pteridine (B1203161) derivative. oup.com However, this method requires careful consideration of potential interference from endogenous pteridines in biological samples. oup.com For analytes with free acid moieties, fluorescent tags like DNS-chloride can be used after hydrolysis to introduce a reactive group. nih.gov
| Derivatizing Agent | Resulting Derivative | Detection Principle | Key Features |
| 2,3-Diaminonaphthalene (DMN) | Benzoquinoxaline | Fluorescence | High sensitivity (nM detection limits); enables one-pot derivatization and extraction. researchgate.net |
| 6-hydroxy-2,4,5-triaminopyrimidine | Pteridine | Fluorescence | Produces fluorescent derivative; potential for interference from biological matrices. oup.com |
| 7-(diethylamino)coumarin-3-carbohydrazide (DCCH) | Hydrazone | Fluorescence | A coumarin-based hydrazide used for sensitive detection of carbonyls via LC-MS. mdpi.com |
This table outlines common derivatizing agents used to introduce fluorophores for enhanced fluorescence detection of α-dicarbonyls.
Derivatization for Improved Chromatographic and Mass Spectrometric Analysis
Derivatization is crucial not only for detection but also for improving the analytical performance in separation and mass analysis. The goals are typically to increase volatility for gas chromatography (GC) or to enhance ionization efficiency and structural information for mass spectrometry (MS). chromatographyonline.commdpi.com
For GC-MS analysis, the polarity and low volatility of phenylglyoxals necessitate derivatization. researchgate.net A two-step approach is often employed, such as methoximation followed by silylation (e.g., with MSTFA), which converts the carbonyl groups into less polar and more volatile derivatives suitable for GC separation. chromatographyonline.commdpi.com Another strategy involves derivatization with reagents like 2,2,2-trifluoroethyl hydrazine (TFEH), which produces stable derivatives that can be analyzed by headspace solid-phase microextraction coupled with GC-MS. researchgate.net
In liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and chromatographic retention. A systematic comparison of 21 different reagents for methylglyoxal derivatization found that 3-methoxyphenylhydrazine and 4-methoxyphenylenediamine provided derivatives with exceptionally high responsiveness in ESI-MS detection. mdpi.com The choice of derivatizing agent can significantly impact the stability and sensitivity of the resulting analysis. mdpi.com For complex samples, stable isotope-labeled internal standards are recommended to improve the accuracy of quantification. nih.gov
The core of derivatizing this compound lies in targeting its two adjacent carbonyl functions. The choice of reagent dictates the properties of the final product and its suitability for a given analytical platform.
Diamine Reagents: As discussed (o-phenylenediamine, 2,3-diaminonaphthalene), these condense with the 1,2-dicarbonyl system to form stable, aromatic heterocyclic rings (quinoxalines), which are ideal for UV or fluorescence detection. researchgate.netoup.com
Hydrazine Reagents: Reagents like Girard-T or 2,4-dinitrophenylhydrazine (DNPH) react with one or both carbonyls to form hydrazones. oup.com These are classic derivatization methods that improve detectability and can alter chromatographic behavior. oup.com
Hydroxylamine (B1172632) Reagents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent, particularly for GC-MS, as it forms stable oximes and introduces a polyfluorinated group that is highly sensitive to electron capture negative ionization (ECNI) detection. mdpi.com
The reaction conditions, such as pH, temperature, and time, must be carefully optimized for each derivatizing agent to ensure complete reaction and minimize the formation of side products. oiv.intresearchgate.net
Probe Development for Chemical Biology Research (e.g., Rh-PG type probes)
Phenylglyoxal (B86788) derivatives have been ingeniously developed into chemical probes for biological research. acs.orgnih.gov A prominent example is the rhodamine-phenylglyoxal (Rh-PG) probe, designed for the specific detection of protein citrullination, a post-translational modification implicated in various diseases. acs.orgnih.gov
The Rh-PG probe consists of a phenylglyoxal unit for chemical reactivity and a rhodamine fluorophore for detection. nih.gov The probe works through a chemoselective reaction where the glyoxal moiety of the probe selectively labels the guanidinium (B1211019) group of a citrulline residue over that of an arginine residue, particularly under acidic pH conditions. nih.govcaymanchem.com This selectivity allows for the specific visualization and quantification of citrullinated proteins in complex biological samples. nih.gov
This methodology has proven superior to older techniques due to its high sensitivity and throughput. acs.org It can be used to monitor the activity of enzymes that cause citrullination (Protein Arginine Deiminases, PADs), screen for drug efficacy, and identify disease biomarkers. nih.gov The Rh-PG probe has a reported detection limit of approximately 1 ng for certain citrullinated proteins and is analyzed using fluorescence imaging with excitation and emission wavelengths typically around 532 nm and 580 nm, respectively. caymanchem.comtargetmol.com
| Probe Name | Target Moiety | Detection Method | Excitation/Emission (nm) | Application |
| Rhodamine-Phenylglyoxal (Rh-PG) | Peptidyl-citrulline nih.gov | Fluorescence Imaging / SDS-PAGE nih.gov | ~532 / ~580 nm caymanchem.comtargetmol.com | Visualizing protein citrullination, monitoring PAD enzyme activity, biomarker discovery. acs.orgnih.gov |
This table provides details on the Rhodamine-Phenylglyoxal (Rh-PG) probe used in chemical biology.
Computational and Spectroscopic Investigations of Trifluoromethylphenylglyoxal and Its Reactions
Theoretical Studies on Electronic Structure and Reactivity
Theoretical chemistry provides a powerful lens through which the intricate details of molecular behavior can be observed. For a molecule like 3-(trifluoromethyl)phenylglyoxal, computational methods are key to understanding its inherent properties and predicting its chemical reactivity.
Density Functional Theory (DFT) Applications to Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. rsc.orgnih.gov For reactions involving this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate the potential energy surfaces of its various transformations. rsc.orgnih.gov Such studies allow for the determination of transition state geometries and activation energies, which are critical for understanding reaction kinetics and selectivity. For instance, in reactions where this compound acts as an electrophile, DFT can model the nucleophilic attack on its carbonyl carbons, helping to predict whether the reaction will favor one carbonyl group over the other.
DFT studies on related glyoxal (B1671930) derivatives have shown that the reaction mechanism can proceed through several steps, including the formation of carbino-diol-amine intermediates, dehydration, and rearrangement to form final products. rsc.org The rate-limiting step in these reactions is often found to be the dehydration stage. rsc.org By applying similar computational approaches to this compound, researchers can gain insights into the influence of the trifluoromethyl group on the reaction barriers and the stability of intermediates. The electron-withdrawing nature of the CF3 group is expected to significantly modulate the electrophilicity of the glyoxal moiety, a hypothesis that can be quantitatively assessed through DFT. nih.gov
Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Analysis
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | Geometry optimization and frequency calculations. nih.gov |
| B3LYP | 6-311++G(d,p) | Higher accuracy energy calculations and analysis of species with diffuse electrons. researchgate.net |
| M06-2X | 6-311++G(d,p) | Studying non-covalent interactions and reaction mechanisms. |
| PBE | DNP | Solid-state and surface chemistry calculations. rsc.org |
| CAM-B3LYP | 6-31G(d,p) | Time-dependent DFT (TD-DFT) for electronic excitation and UV-Vis spectra prediction. nih.gov |
Molecular Mechanics Calculations for Conformation and Interactions
While DFT is excellent for electronic structure, molecular mechanics (MM) offers a computationally less expensive method for exploring the conformational landscape of larger systems. For this compound, MM calculations can predict the preferred orientation of the phenyl ring relative to the glyoxal moiety. This is particularly important when considering its interactions with other molecules, such as in a catalytic cycle. The rotational barrier around the C-C bond connecting the phenyl ring and the glyoxal group can be estimated, providing insights into the molecule's flexibility.
These calculations are also fundamental for understanding intermolecular interactions in the solid state, helping to rationalize crystal packing arrangements. rsc.org The interplay of weak interactions like C-H···O and C-H···F hydrogen bonds, as well as π-stacking, can be modeled to understand the supramolecular architecture. rsc.org
Analysis of Noncovalent Interactions in Catalysis
Noncovalent interactions are increasingly recognized as crucial drivers of selectivity in catalysis. mdpi.comnih.gov In reactions catalyzed by species that interact with this compound, the trifluoromethyl group can participate in various noncovalent interactions, including hydrogen bonding (with C-H or N-H donors) and halogen bonding. The analysis of these interactions, often performed using DFT with dispersion corrections or specialized methods like Symmetry-Adapted Perturbation Theory (SAPT), can reveal the subtle forces that govern stereoselectivity. rsc.org
For example, in an organocatalyzed reaction, the catalyst might form a complex with this compound, stabilized by a network of noncovalent interactions. mdpi.com Computational analysis can map the electrostatic potential of the interacting molecules, identifying regions of positive and negative potential that are prone to attractive interactions. rsc.org This understanding is key to the rational design of more efficient and selective catalysts. nih.gov
Spectroscopic Characterization of Reaction Intermediates and Products
Spectroscopic methods are the cornerstone of experimental chemistry, allowing for the real-time monitoring of reactions and the unambiguous identification of products and intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR) for Monitoring Reaction Progress and Elucidation
NMR spectroscopy is a powerful tool for tracking the progress of reactions involving this compound. nih.gov By monitoring the disappearance of reactant signals and the appearance of product signals over time, reaction kinetics can be determined.
¹H NMR: The aromatic protons of the phenyl ring and the aldehydic proton of the glyoxal moiety will have characteristic chemical shifts. Changes in these shifts can indicate the formation of intermediates and products.
¹³C NMR: The carbonyl carbons of the glyoxal group are particularly sensitive to their chemical environment and will exhibit distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. rsc.org
¹⁹F NMR: This is a highly sensitive technique for monitoring reactions involving fluorinated compounds. nih.gov The trifluoromethyl group of this compound will give a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal can be sensitive to changes in the electronic environment, making it an excellent probe for monitoring reaction progress. nih.gov The appearance of new ¹⁹F signals would indicate the formation of new fluorine-containing species.
Table 2: Expected NMR Chemical Shift Ranges for this compound Moieties
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 | Complex splitting pattern expected. rsc.org |
| ¹H | Aldehydic (CHO) | 9.5 - 10.5 | |
| ¹³C | Carbonyl (C=O) | 180 - 200 | Two distinct signals are possible. |
| ¹³C | Aromatic (Ar-C) | 120 - 140 | Signals for carbons attached to CF₃ will be split. rsc.org |
| ¹³C | Trifluoromethyl (CF₃) | 120 - 130 (quartet) | J(C-F) coupling constant of ~270 Hz. rsc.org |
| ¹⁹F | Trifluoromethyl (CF₃) | -60 to -65 | Relative to CFCl₃. rsc.orgrsc.org |
High-Resolution Mass Spectrometry (HRMS) for Intermediate Tracing
High-Resolution Mass Spectrometry (HRMS) is an essential technique for identifying reaction intermediates and products by providing highly accurate mass measurements. This allows for the determination of elemental compositions. In the study of reactions with this compound, HRMS can be used to detect and confirm the presence of proposed intermediates, even if they are transient and present in low concentrations. By coupling HRMS with a separation technique like liquid chromatography (LC-MS), a complex reaction mixture can be analyzed, and the masses of individual components can be determined with high precision, aiding in the elucidation of the reaction pathway. rsc.org
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the investigation of chiral molecules. The fundamental principle of CD spectroscopy lies in the differential absorption of left and right circularly polarized light by an optically active compound. This differential absorption gives rise to a CD signal, which is plotted as a function of wavelength. The resulting spectrum is characteristic of the molecule's three-dimensional structure, making it an invaluable tool for determining the absolute configuration and conformational features of chiral substances.
The chromophoric groups in this compound, namely the phenyl ring and the dicarbonyl system of the glyoxal, are expected to give rise to distinct electronic transitions that would be observable in the CD spectrum of a chiral derivative. The introduction of a trifluoromethyl (CF3) group can significantly influence the electronic environment of the chromophores. Comparative studies on other chiral molecules have demonstrated that substituting a methyl group with a trifluoromethyl group can lead to dramatic effects on the resulting CD spectra. This sensitivity makes CD spectroscopy particularly useful for probing the stereochemical impact of the trifluoromethyl substituent.
In a typical chiral analysis application, the enantiomers of a resolved this compound derivative would be expected to exhibit mirror-image CD spectra. The sign and intensity of the Cotton effects—the characteristic peaks in a CD spectrum—would be directly related to the spatial arrangement of the atoms around the chiral center. By comparing experimentally obtained CD spectra with those predicted from computational models, it would be possible to assign the absolute configuration (R or S) of each enantiomer. Furthermore, CD detectors can be coupled with High-Performance Liquid Chromatography (HPLC) to monitor the separation of enantiomers in real-time, providing a robust method for determining enantiomeric purity.
Vibrational Spectroscopy (e.g., FTIR, FT-Raman) for Structural Analysis
Expected Vibrational Frequencies for this compound
The structure of this compound contains several key functional groups whose vibrational modes would produce characteristic bands in the FTIR and FT-Raman spectra. These include the trifluoromethyl group, the aromatic phenyl ring, and the glyoxal (dicarbonyl) moiety.
Carbonyl (C=O) Vibrations: The glyoxal group contains two carbonyl C=O bonds. In aromatic α-ketoaldehydes, the C=O stretching vibrations typically give rise to strong, distinct bands in the FTIR spectrum. For this compound, one would expect to observe characteristic C=O stretching bands in the region of 1680-1720 cm⁻¹. The exact positions would be influenced by electronic effects from the trifluoromethyl-substituted phenyl ring.
Aromatic Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrational modes. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a series of bands in the 1450-1600 cm⁻¹ region.
Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group has strong, characteristic absorption bands due to C-F stretching modes. These are typically observed in the 1100-1350 cm⁻¹ region of the FTIR spectrum and are often some of the most intense bands in the spectrum, making them a clear diagnostic marker for the presence of this group.
C-H Vibrations: In addition to the aromatic C-H stretching, the aldehydic C-H stretching vibration of the glyoxal moiety is expected to be found in the 2700-2900 cm⁻¹ range.
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium to Weak |
| Aldehydic C-H Stretch | Glyoxal | 2700 - 2900 | Weak |
| Carbonyl C=O Stretch | Glyoxal | 1680 - 1720 | Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium to Strong |
| C-F Stretch | Trifluoromethyl | 1100 - 1350 | Very Strong |
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. Theoretical calculations can predict the vibrational frequencies and intensities, which, when compared to the experimental FTIR and FT-Raman spectra, allow for a more precise assignment of the observed bands. Such a combined experimental and computational approach would be invaluable for a definitive structural characterization of this compound.
Q & A
Q. What challenges arise when mapping phenylglyoxal modification sites in multi-subunit proteins?
- Methodological Answer : Cooperative interactions between subunits (e.g., band 3 oligomers) complicate site assignment. Use cleavage enzymes (e.g., chymotrypsin) to isolate fragments. For example, [¹⁴C]phenylglyoxal localizes to a 35 kDa peptide in band 3, distinct from stilbene inhibitor sites in a 65 kDa fragment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
